2-Amino-4-Phenylthiazole-5-carbonitrile

Description

Evolution and Significance of Thiazole (B1198619) Heterocycles in Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, has been a subject of interest for chemists for many decades. numberanalytics.comnih.gov Its discovery dates to the late 19th century, and since then, the exploration of thiazole and its derivatives has become a significant area of organic synthesis. numberanalytics.com The aromaticity of the thiazole ring, resulting from the delocalization of π-electrons, imparts considerable stability to the structure. numberanalytics.comnih.gov This stability, combined with the presence of heteroatoms, provides unique reactivity, making the thiazole ring a versatile scaffold. numberanalytics.com

The significance of thiazoles is underscored by their presence in numerous natural products and biologically active compounds. scirp.orgwikipedia.org A prominent example is Vitamin B1 (thiamine), which features a thiazole moiety and is essential for metabolism. scirp.orgwikipedia.org The thiazole framework is also a key component in a variety of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govscirp.orgresearchgate.net For instance, drugs like Dabrafenib and Dasatinib, used in cancer therapy, incorporate the thiazole nucleus. nih.gov

Synthetic chemists have developed numerous methods to construct the thiazole ring, with the Hantzsch thiazole synthesis being a prominent and classic example, typically involving the reaction of an α-halocarbonyl compound with a thioamide. wikipedia.orgthieme-connect.com The reactivity of the thiazole ring can be tuned by the substituents attached to it. The carbon atoms of the ring can undergo various reactions, with electrophilic substitution often occurring at the C-5 position. researchgate.net The presence of an amino group at the C-2 position, as seen in 2-aminothiazoles, further enhances the ring's utility as a building block for more complex molecular architectures. researchgate.net This versatility has cemented the role of thiazole heterocycles as privileged structures in drug discovery and materials science. numberanalytics.comopenresearchlibrary.org

Contextualizing 2-Amino-4-Phenylthiazole-5-carbonitrile within Heterocyclic Chemistry

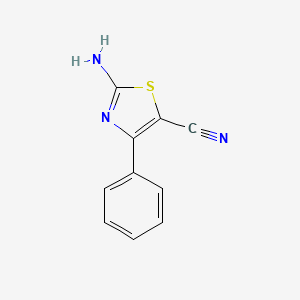

This compound is a multifunctional heterocyclic compound. Its structure is defined by a central thiazole ring substituted at three key positions: an amino group (-NH₂) at position 2, a phenyl group (-C₆H₅) at position 4, and a nitrile group (-C≡N) at position 5. Each of these functional groups imparts distinct chemical properties to the molecule, positioning it as a valuable intermediate in synthetic chemistry.

The combination of these substituents on a stable aromatic thiazole core makes this compound a versatile synthon. Research has provided detailed characterization of this compound, confirming its structure and properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇N₃S | thieme-connect.com |

| Appearance | White solid | thieme-connect.com |

| Melting Point | 217–218 °C | thieme-connect.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.24 (s, 2H), 7.97–7.88 (m, 2H), 7.56–7.47 (m, 3H) | thieme-connect.com |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 171.10, 161.49, 133.00, 130.46, 129.29, 127.87, 115.76, 84.16 | thieme-connect.com |

| HRMS (ESI) m/z [M – H]⁻ | Calculated: 200.0282; Found: 200.0287 | thieme-connect.com |

Research Trajectories and Academic Relevance of the Compound

The academic relevance of this compound stems primarily from its role as a versatile building block in the synthesis of more complex heterocyclic systems. Its multifunctionality allows chemists to explore diverse chemical transformations and construct novel molecular scaffolds.

One notable research trajectory involves the use of this compound in multicomponent reactions. For example, a visible-light-promoted C(sp³)–H bond functionalization method has been developed for the synthesis of aminothiazole skeletons, where this compound was synthesized in high yield (94%). thieme-connect.com This demonstrates a modern and efficient approach to accessing this valuable intermediate.

Furthermore, the parent structure, 2-amino-4-phenylthiazole (B127512), is frequently used as a starting material for creating derivatives with potential biological activities. scirp.orgresearchgate.net Researchers have synthesized pyran, pyridine, and other thiazole derivatives from 2-amino-4-phenylthiazole, with some of the resulting compounds showing potent antitumor activity against various cancer cell lines. scirp.orgresearchgate.net The presence of the additional nitrile group in this compound offers an extra handle for synthetic manipulation, potentially leading to novel compounds with unique properties. For instance, the nitrile group can be a key participant in cyclization reactions to form fused heterocyclic systems.

The academic interest in this compound is therefore not necessarily in the compound itself as an end-product, but in its potential as a precursor. It serves as a key intermediate for generating libraries of diverse compounds for screening in drug discovery programs and for developing novel materials. numberanalytics.comnih.gov Its synthesis and subsequent reactions contribute to the broader field of organic methodology development and the ongoing search for new bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-8-9(13-10(12)14-8)7-4-2-1-3-5-7/h1-5H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEXUURKXQZMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Synthetic Utility of 2 Amino 4 Phenylthiazole 5 Carbonitrile

Reactivity Profiles of Functional Groups

The reactivity of 2-Amino-4-Phenylthiazole-5-carbonitrile is primarily dictated by the nucleophilic character of the 2-amino group and the electrophilic nature of the carbon atom in the nitrile group. These functionalities allow for a diverse range of chemical transformations, making the molecule an attractive starting material for the synthesis of various derivatives.

Reactions Involving the Amino Moiety

The exocyclic amino group at the C2-position of the thiazole (B1198619) ring is a key site for chemical modifications. Its nucleophilicity allows it to readily participate in reactions with various electrophiles.

One common transformation is acylation . The amino group can be acylated using acyl halides or anhydrides in the presence of a base to form the corresponding N-acetylated products. For instance, reaction with acetic anhydride affords the N-acetyl derivative, while treatment with chloroacetyl chloride under basic conditions yields the chloroacetyl amino derivative scirp.org. This reaction is fundamental in peptide synthesis, where the amino group can be coupled with Boc-protected amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) asianpubs.org.

Another significant reaction is the formation of Schiff bases (imines). The amino group condenses with aromatic aldehydes, such as benzaldehyde and its substituted derivatives, typically in a refluxing solvent like ethanol (B145695), to produce 2-arylideneamino-4-phenylthiazoles nih.govmdpi.com.

Furthermore, the amino group serves as a crucial nucleophile in heterocyclization reactions . It can react with various reagents to construct fused heterocyclic systems. For example, multicomponent reactions involving this compound, an aromatic aldehyde, and thiourea (B124793) can lead to the formation of pyrimidine scaffolds nih.govmdpi.com. Similarly, its reaction with ethyl cyanoacetate can produce pyran derivatives nih.govmdpi.com.

| Reagent | Reaction Type | Product |

| Acyl halides/anhydrides | Acylation | N-acylated 2-aminothiazoles |

| Aromatic aldehydes | Schiff base formation | 2-Arylideneamino-4-phenylthiazoles |

| Aromatic aldehydes and thiourea | Heterocyclization | Fused pyrimidine derivatives |

| Ethyl cyanoacetate | Heterocyclization | Fused pyran derivatives |

Transformations at the Nitrile Functionality

The nitrile group at the C5-position is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of the this compound core.

The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate. While direct hydrolysis of α-aminonitriles can sometimes be challenging, the reaction can be facilitated. For instance, benzoylation of the neighboring amino group can assist in the hydrolysis of the nitrile to the corresponding α-benzamido acid, which can then be further hydrolyzed to the α-amino acid.

Reduction of the nitrile group offers a pathway to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine. Milder reducing agents can also be employed to achieve different outcomes.

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack . For example, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis, yields a ketone. This allows for the introduction of a new carbon-carbon bond at the C5-position.

The nitrile group can also participate in cycloaddition reactions , serving as a dienophile or a dipolarophile to construct various heterocyclic rings.

Derivatization and Scaffold Modification

Beyond the reactivity of its primary functional groups, the this compound scaffold can be further diversified by modifying the phenyl and thiazole rings.

Synthesis of Novel Analogues via Substituent Variation on the Phenyl Ring

The phenyl ring at the C4-position of the thiazole provides a site for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties. The synthesis of analogues with different substituents on the phenyl ring is typically achieved by starting with the appropriately substituted acetophenone in the initial Hantzsch thiazole synthesis. For example, using 4-chloroacetophenone or 4-methoxyacetophenone leads to the corresponding 4-(4-chlorophenyl) or 4-(4-methoxyphenyl) thiazole derivatives scirp.orgresearchgate.net. These modifications can significantly influence the biological activity of the resulting compounds. For instance, a 2-amino-4-(4-chlorophenyl) derivative has shown potent cytotoxicity against various cancer cell lines scirp.orgresearchgate.net.

Exploration of Modifications at the Thiazole Ring Positions

Modifications at other positions of the thiazole ring have also been explored to generate novel analogues. Halogenation of 2-aminothiazoles can occur at the C5-position via an addition-elimination mechanism, producing 2-amino-5-halothiazoles. These halogenated intermediates can then undergo nucleophilic substitution reactions to introduce other functional groups.

Furthermore, the synthesis of 2,5-disubstituted thiazoles can be achieved from N-substituted α-amino acids through a reaction involving carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and deoxygenation. While this method is generally applicable, the preparation of 2-alkyl-5-phenylthiazoles has been noted as a current limitation.

Applications as a Building Block in Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic nitrile group, often in conjugation with the thiazole ring, allows for a variety of annulation reactions.

This compound has been utilized in the synthesis of a range of fused heterocycles, including:

Pyranothiazoles : Synthesized through the reaction of the parent compound with arylidenemalononitrile nih.gov.

Thiazolo[4,5-b]pyridines : These can be prepared through cyclization reactions involving the amino and nitrile functionalities nih.gov.

Thiazolo[3,2-a]pyrimidines : Formed via condensation reactions, for example, with 2-dimethylaminomethylene-3-oxo-5-substituted phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester and 2-aminobenzoic acid ias.ac.in.

Pyrano[2,3-d]pyrimidine derivatives : Fused systems incorporating pyran and pyrimidine rings can also be constructed from this versatile starting material nih.gov.

The ability of this compound to participate in these varied cyclization reactions underscores its importance as a scaffold for generating chemical diversity in the pursuit of novel bioactive molecules.

Biological Activity Studies and Structure Activity Relationship Sar of 2 Amino 4 Phenylthiazole 5 Carbonitrile Analogues

Overview of Biological Relevance of 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a prominent heterocyclic structure in drug development, recognized for its wide array of biological activities. nih.govnih.gov This scaffold is a key component in numerous compounds with demonstrated therapeutic applications. nih.govmdpi.com The versatility of the 2-aminothiazole nucleus allows it to serve as a pharmacophore for various biological targets, leading to its association with activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govnih.govscirp.orgasianpubs.org

The significance of this scaffold is highlighted by its presence in clinically approved drugs and its role as a ligand for critical biological receptors such as estrogen, adenosine, and neuropeptide Y5 receptors. nih.govscirp.org Furthermore, derivatives of 2-aminothiazole have been identified as inhibitors of various enzymes, including human platelet aggregation factor, urokinase, and poly (ADP-Ribose) polymerase-1 (PARP-1). scirp.org The broad spectrum of activities makes the 2-aminothiazole framework a subject of intense research and a foundational element in the design of new therapeutic agents. nih.govnih.gov

In Vitro Mechanistic Investigations of Biological Effects

Enzyme Inhibition and Activation Studies

Analogues of 2-Amino-4-Phenylthiazole-5-carbonitrile have been extensively studied as inhibitors of various enzymes, a key mechanism behind their biological effects.

Kinase Inhibition: A significant area of investigation has been the inhibition of protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer.

c-Met Kinase: Inspired by the structure of the c-Met inhibitor crizotinib, a series of 2-amino-4-phenylthiazole (B127512) derivatives were designed and synthesized. researchgate.net These compounds were evaluated for their ability to inhibit the c-Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation and survival. researchgate.net

Hec1/Nek2 Kinase: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been identified as highly active inhibitors of Hec1/Nek2 kinases, which are involved in mitotic progression. A fluoride (B91410) derivative, in particular, showed selectivity for cancer cells. nih.gov

VEGFR and PI3K: In an effort to create dual inhibitors, compounds with a 2-(3-phenyl)ureidothiazol-4-formamide structure were developed. One such compound demonstrated inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase α (PI3Kα), two key enzymes in cancer-related pathways. nih.gov

Renin: A series of renin inhibitors incorporated a 2-amino-4-thiazolyl moiety at the P2 position. These compounds proved to be potent inhibitors of monkey renin in vitro and were selective over the related aspartic proteinase, cathepsin D. nih.gov

Other Enzyme Inhibition:

Carbonic Anhydrase (CA) and Cholinesterases: 2-aminothiazole derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The findings indicate that these compounds can act as potent inhibitors for this class of metalloenzymes and serine hydrolases. nih.gov

The table below summarizes the inhibitory activities of selected 2-amino-4-phenylthiazole analogues against various enzymes.

| Compound Class/Derivative | Target Enzyme(s) | Observed Activity |

| 2-Amino-4-phenylthiazole derivatives | c-Met Kinase | Inhibition of kinase activity researchgate.net |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 Kinase | Potent and selective inhibition nih.gov |

| 2-(3-Phenyl)ureidothiazol-4-formamide derivative | VEGFR-2 & PI3Kα | Dual inhibitory activity nih.gov |

| 2-Amino-4-thiazolyl containing compounds | Renin | Potent and selective inhibition nih.gov |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Kᵢ of 0.008 ± 0.001 μM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | Kᵢ of 0.124 ± 0.017 μM (hCA II), 0.129 ± 0.030 μM (AChE), 0.083 ± 0.041 μM (BChE) nih.gov |

Receptor Binding and Ligand-Target Interactions

Molecular docking studies have provided insights into the binding modes of 2-amino-4-phenylthiazole analogues with their target proteins. These computational analyses help to explain the observed inhibitory activities and guide further structural modifications.

For instance, in the case of c-Met inhibitors, molecular docking suggested that the designed 2-amino-4-phenylthiazole derivatives could fit into the binding pocket of the kinase. researchgate.net One derivative, compound 5b , was shown to form a hydrogen bond via its 2-morpholinoacetamido fragment with the amino acid residue Asp1164. Additionally, a π–π stacking interaction was observed between the thiazole (B1198619) ring and Met1160, mimicking the binding of known inhibitors like crizotinib. nih.gov

Similarly, docking studies of inhibitors against carbonic anhydrase and cholinesterases revealed key interactions. The compound 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed the highest predicted inhibitory potency against hCA I, hCA II, AChE, and BChE, with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively, indicating strong binding to the active sites of these enzymes. nih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

The biological effects of 2-amino-4-phenylthiazole derivatives are often a consequence of their ability to modulate specific cellular signaling pathways.

Antiproliferative Activity and Cancer Cell Lines: Numerous studies have demonstrated the antiproliferative effects of these compounds against a variety of human cancer cell lines. For example, derivatives of 2-amino-4-phenylthiazole were used to synthesize novel pyran, pyridine, and thiazole compounds which were then tested for cytotoxicity against six cancer cell lines: NUGC (gastric), HR (gastric), DLD1 (colon), HA22T (liver), HEPG2 (liver), and MCF (breast). scirp.org One derivative, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b ), showed the highest cytotoxicity among the synthesized compounds. scirp.org

MET Signaling Pathway: In studies of c-Met inhibitors, selected 2-amino-4-phenylthiazole compounds were shown to block the MET signaling pathway in HT29 cancer cells. This demonstrates that the compounds can interfere with the signal transduction cascade that promotes cancer cell growth and survival. researchgate.net

Antimicrobial Activity: The biological investigation extends to antimicrobial effects. A series of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives were synthesized and screened for their activity against several Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The antiproliferative activity of selected 2-amino-4-phenylthiazole analogues is detailed in the table below.

| Compound/Derivative | Cell Line(s) | IC₅₀/Activity |

| 10 (a 2-amino-4-phenylthiazole derivative) | HT29 (colon cancer) | 2.01 µM nih.gov |

| 20 (a 2-aminothiazole with 4,5-butylidene) | H1299 (lung cancer), SHG-44 (glioma) | 4.89 µM (H1299), 4.03 µM (SHG-44) nih.gov |

| 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide) | K563 (leukemia) | 16.3 µM nih.gov |

| 17b (2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile) | NUGC, HR, DLD1, HA22T, HEPG2, MCF | Highest cytotoxicity in the series scirp.org |

Structure-Activity Relationship (SAR) Analysis from In Vitro Data

The analysis of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For 2-amino-4-phenylthiazole analogues, several key structural features have been identified that influence their biological activity.

Substitutions at the C4 and C5 positions of the thiazole ring:

Introducing a phenyl group at the C4-position of the thiazole ring was found to have a similar effect on potency as a methyl group. nih.gov

The presence of lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the C4 and/or C5 positions has been explored. The incorporation of a methyl group at either C4 or C5 tended to decrease potency (IC₅₀ > 10 μmol/L). nih.gov

However, replacing a methyl group with a bromine atom at the C5-position resulted in compounds with IC₅₀ values in the range of 6.61 to 9.34 μM. nih.gov

Substitutions on the Phenyl Ring at C4:

In a series of c-Met inhibitors, the nature of the substituent on the phenyl ring at C4 played a role in antiproliferative activity. For instance, against HT29 cells, a meta-halogen on the phenyl ring conferred better antitumor activity than a meta-methyl group. The order of activity for different chloro-substitutions was found to be m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov

Modifications at the 2-amino group:

Acylation of the 2-amino group is a common strategy. In a series of renin inhibitors, the 2-amino-4-thiazolyl moiety was a key feature for potency. nih.gov

In another study, 2-cyclohexyl-thioureido derivatives were found to be more active than their corresponding 2-n-butylthioureido counterparts, possibly due to increased cell membrane permeability. nih.gov

These SAR insights provide a rational basis for the design of new, more effective analogues of this compound for various therapeutic applications.

Computational and Theoretical Investigations of 2 Amino 4 Phenylthiazole 5 Carbonitrile

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No dedicated studies on the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy levels), or molecular electrostatic potential maps for 2-Amino-4-Phenylthiazole-5-carbonitrile were found.

Computational Studies on Reaction Mechanisms and Pathways

There is no available literature detailing computational investigations into the synthesis pathways (such as the Gewald reaction for this specific product) or subsequent reaction mechanisms involving this compound.

Molecular Modeling and Docking Studies for Biological Interactions

No molecular docking studies have been published that specifically investigate the binding interactions of this compound with any biological targets.

Conclusion and Future Research Directions

Synthetical Advancements and Remaining Challenges

The synthesis of the 2-aminothiazole (B372263) core has been a subject of chemical research for over a century, with foundational methods still in use today. The Hantzsch thiazole (B1198619) synthesis, a reaction between an α-halocarbonyl compound and a thioamide, represents the conventional and long-established route. thieme-connect.comyoutube.comyoutube.com This method involves the reaction of an alpha-haloketone with thiourea (B124793), proceeding through an SN2 reaction followed by intramolecular condensation to form the stable, aromatic thiazole ring. youtube.com

However, recent research has focused on developing more efficient, environmentally benign, and higher-yielding synthetic protocols. A significant advancement is the use of visible-light-promoted C(sp³)–H bond functionalization. One such modern approach reports the synthesis of 2-Amino-4-phenylthiazole-5-carbonitrile from active methylene (B1212753) ketones and thioureas, achieving an impressive yield of 94%. thieme-connect.com This method avoids harsher reagents like iodine or N-Bromosuccinimide (NBS) often employed in older variations. thieme-connect.com Another established multi-component reaction, the Gewald reaction, which condenses a ketone with an α-cyanoester and elemental sulfur, is a primary method for synthesizing polysubstituted 2-aminothiophenes and represents a key strategy in the synthesis of related cyano-substituted heterocycles. wikipedia.orgorganic-chemistry.orgresearchgate.net

Despite these advancements, challenges remain. The primary challenge lies in the continued development of "green" chemistry principles—reducing the use of hazardous reagents and solvents, improving atom economy, and lowering energy consumption, for which techniques like microwave-assisted synthesis have shown promise. wikipedia.org Furthermore, expanding the substrate scope to create a wider diversity of functionalized derivatives under mild conditions remains a key objective for synthetic chemists.

Interactive Table: Comparison of Synthetic Methods

| Method | Reactants | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | α-halocarbonyls, Thioureas | Traditional method, robust and well-established. thieme-connect.comyoutube.com | Variable | thieme-connect.comyoutube.comyoutube.com |

| Visible-Light-Promoted | Active Methylene Ketones, Thioureas | Modern, high-yield, "green" approach. thieme-connect.com | 94% | thieme-connect.com |

| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Sulfur | Multi-component reaction, efficient for 2-aminothiophenes. wikipedia.orgorganic-chemistry.org | N/A for title compound | wikipedia.orgorganic-chemistry.org |

Prospective Avenues in Biological Activity Research

The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.govscirp.org Derivatives of this compound are central to this ongoing research.

Anticancer Research: A significant body of research has demonstrated the potent anticancer activity of 2-aminothiazole derivatives. nih.gov For instance, derivatives of 2-Amino-4-phenylthiazole (B127512) have been synthesized and tested against a panel of human cancer cell lines, including NUGC, DLD1, HEPG2, and MCF-7, with some compounds showing high potency. scirp.org The core structure is notably a component of clinically used anticancer drugs like Dasatinib. nih.gov Research has shown that specific derivatives can exhibit potent and selective antiproliferative activity against human K563 leukemia cells. nih.govnih.gov Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl group and the amino substituent to optimize potency and selectivity for specific cancer types. For example, studies have shown that substituents on the phenyl ring can significantly alter antiproliferative activity. nih.gov

Mechanism of Action: Elucidating the precise molecular targets. Some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) or prevent the interaction of key cell-cycle proteins like Hec1 and Nek2. nih.gov Further investigation into these and other pathways, such as heat-shock protein 90 (Hsp90) and lanosterol (B1674476) 14α-demethylase (CYP51), is a promising avenue. mdpi.comnih.gov

Antimicrobial Research: Derivatives have also shown significant potential as antimicrobial agents. asianpubs.orgasianpubs.org Studies have reported activity against various bacteria and fungi, including Candida albicans, with some compounds showing efficacy comparable to the standard drug fluconazole. mdpi.comasianpubs.org A series of 2-amino-4-phenylthiazole derivatives incorporating amino acids and peptides displayed notable antifungal and anthelmintic activities. asianpubs.orgasianpubs.org Prospective research directions include:

Combating Drug Resistance: Designing and synthesizing novel derivatives to target drug-resistant microbial strains.

Broad-Spectrum Agents: Exploring modifications to develop agents with a broader range of activity against different classes of pathogens.

Enzyme Inhibition: The ability of this scaffold to act as an enzyme inhibitor is a key area for future exploration. Beyond the aforementioned kinase inhibition in cancer, derivatives have been investigated as inhibitors of other enzyme classes, such as carbonic anhydrase-III. tandfonline.com The presence of the nitrile and amino functional groups provides opportunities for targeted interactions within enzyme active sites. Future work should aim to identify novel enzyme targets and develop highly selective inhibitors for therapeutic use.

Interactive Table: Summary of Spectroscopic and Biological Data

| Compound/Derivative | Spectroscopic Data (¹H NMR, ¹³C NMR) | Biological Activity | Target | Reference |

|---|---|---|---|---|

| This compound | ¹H NMR (DMSO-d₆): δ 8.24 (s, 2H), 7.97–7.88 (m, 2H), 7.56–7.47 (m, 3H). ¹³C NMR (DMSO-d₆): δ 171.10, 161.49, 133.00, 130.46, 129.29, 127.87, 115.76, 84.16. thieme-connect.com | Building block for bioactive molecules. | N/A | thieme-connect.com |

| Pyran Derivatives | N/A | High cytotoxic potency. | NUGC, HR, DLD1, HA22T, HEPG2, MCF, HONE1 cell lines. scirp.org | scirp.org |

| Phenylamide Derivatives | N/A | Potent antiproliferative activity. | Human K563 leukemia cells. nih.govnih.gov | nih.govnih.gov |

| Diarylthiazole Derivatives | N/A | Antifungal activity. | Candida albicans. mdpi.com | mdpi.com |

| Amino Acid/Peptide Conjugates | N/A | Antifungal and anthelmintic activity. | Various fungi and helminths. asianpubs.orgasianpubs.org | asianpubs.orgasianpubs.org |

Emerging Trends in the Application of this compound

Beyond its traditional role in drug discovery, this compound and its parent scaffold are finding utility in diverse and emerging scientific fields.

Corrosion Inhibition: An important application has been identified in materials science, where 2-amino-4-phenylthiazole and its derivatives (anils) have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net This protective capability opens a new frontier for these compounds in industrial applications.

Versatile Chemical Intermediate: The compound serves as a highly valuable and versatile building block for constructing more complex heterocyclic systems. Its functional groups—the amino and nitrile moieties—are ripe for chemical modification. It has been used as a precursor to synthesize a variety of other scaffolds, including coumarins, pyrans, pyridines, and pyrimidines, demonstrating its utility in generating molecular libraries for further screening. scirp.orgnih.gov

Coordination Chemistry: There is an emerging trend of using 2-aminothiazole derivatives as ligands for the synthesis of metal complexes. Researchers have successfully created coordination compounds with metals like palladium and copper. researchgate.net These metal-organic frameworks could possess novel catalytic, magnetic, or electronic properties, paving the way for applications in catalysis and advanced materials.

Dye Synthesis: The chromophoric nature of the extended aromatic system in derivatives of this compound has been leveraged in the synthesis of dyes. mdpi.com The reactivity of the thiazole ring allows for the creation of various azo dyes and other colored compounds. nih.gov

Q & A

Q. What are the most efficient synthetic methodologies for preparing 2-Amino-4-Phenylthiazole-5-carbonitrile under environmentally benign conditions?

A green mechanochemical approach using recyclable Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid nanoparticles as catalysts enables high-yield synthesis at room temperature. This method minimizes solvent use and allows catalyst recovery for ≥5 cycles without significant activity loss . Key steps include condensation of pyrazolecarbaldehydes with malononitrile and phenylhydrazine, optimized via TLC monitoring and spectroscopic validation.

Q. How should researchers characterize this compound and its intermediates using spectroscopic techniques?

Comprehensive characterization involves:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ ~115 ppm).

- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement (via SHELX suite) resolves bond lengths, angles, and torsional conformations. For example, CCDC-971311 provides supplementary crystallographic data for pyrano-pyrazole analogs, highlighting intermolecular hydrogen bonding critical for stability . Use Olex2 or Mercury for visualization and validation against PLATON alerts.

Q. How can mechanistic studies elucidate the role of catalysts in the synthesis of this compound?

Kinetic profiling and DFT calculations reveal that Fe₃O₄@SiO₂@Vanillin nanoparticles act as Lewis acid catalysts, accelerating Knoevenagel condensation via activation of aldehyde groups. Control experiments (e.g., catalyst-free reactions) show 60% reduced yields, confirming catalytic necessity. Spectroscopic tracking (e.g., in-situ IR) identifies intermediates like enamine adducts .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Discrepancies in NMR/IR peaks may arise from solvent effects, tautomerism, or impurities. Mitigation steps include:

Q. What strategies optimize the design of this compound derivatives for targeted bioactivity?

Substituent effects guide rational design:

- Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilicity at C-5 for nucleophilic additions.

- Aromatic diversity : Introduce thiophene or dichlorophenyl moieties to modulate lipophilicity (logP) and binding affinity . Pharmacophore mapping (e.g., using Schrödinger Suite) prioritizes derivatives for in vitro screening.

Q. Methodological Notes

- Experimental Reproducibility : Always include control reactions and validate purity via HPLC (≥95% purity threshold).

- Data Sharing : Deposit crystallographic data in CCDC or IUCr repositories for peer validation .

- Ethical Compliance : Adhere to institutional safety protocols for handling nitriles and nanocatalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.